molecular formula C12H17NO3 B14646317 3-Methylbutyl 4-amino-2-hydroxybenzoate CAS No. 54780-12-0

3-Methylbutyl 4-amino-2-hydroxybenzoate

Cat. No.: B14646317
CAS No.: 54780-12-0
M. Wt: 223.27 g/mol
InChI Key: KMXSSAQNOOIKRF-UHFFFAOYSA-N
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Description

3-Methylbutyl 4-amino-2-hydroxybenzoate is an organic compound with the molecular formula C12H17NO3 It consists of a 3-methylbutyl group attached to a 4-amino-2-hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Aromatic Ring Functionalization

The electron-rich aromatic ring undergoes electrophilic substitution, particularly at the para position relative to the hydroxyl group.

Bromination

ReactionConditionsReagentsProductSource
Electrophilic bromination80–85°C in DCE, 4 hrsDibromohydantoin3-Bromo-4-amino-2-hydroxybenzoate

Key Observation :
Bromination occurs selectively at the 3-position due to directing effects of the hydroxyl and amino groups .

Hydroxylation

Engineered 4-hydroxybenzoate 3-hydroxylase mutants catalyze regioselective hydroxylation of analogous aromatic amines (e.g., 4-aminobenzoic acid → 4-amino-3-hydroxybenzoic acid) . While not directly tested on 3-Methylbutyl 4-amino-2-hydroxybenzoate, similar enzymatic pathways are plausible .

Coordination Chemistry

The compound’s hydroxyl and carboxylate groups enable metal coordination, forming complexes with transition metals:

Metal IonReaction ConditionsProduct StructureMagnetic/Photoluminescent PropertiesSource
Co(II)Solvothermal (DMF/H₂O, 140°C)3D coordination polymerSlow magnetic relaxation
Zn(II)Solvothermal (DMF/EtOH)2D layered frameworkStrong blue emission (λₑₘ = 391 nm)

Applications :
Co(II) complexes exhibit single-molecule magnet (SMM) behavior under dilution with Zn(II) . Photoluminescence in Zn(II) complexes arises from π*←π transitions in the ligand .

Amino Group Reactions

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

  • Diazotization : Forms diazonium salts under nitrous acid, enabling coupling reactions (e.g., with phenols) .

Ester Hydrolysis

Hydrolysis ConditionsCatalystProductNotesSource
Alkaline (NaOH, 100°C)Aqueous NaOH4-Amino-2-hydroxybenzoic acidComplete in 2 hrs
Enzymatic (lipase)Candida antarctica lipaseAcid + 3-methylbutanol60% conversion

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and ammonia.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the ester bond, forming 4-amino-2-hydroxybenzoic acid and 3-methylbutanol .

Scientific Research Applications

3-Methylbutyl 4-amino-2-hydroxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methylbutyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-hydroxybenzoate
  • Ethyl 4-amino-2-hydroxybenzoate
  • Propyl 4-amino-2-hydroxybenzoate

Uniqueness

3-Methylbutyl 4-amino-2-hydroxybenzoate is unique due to the presence of the 3-methylbutyl group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

54780-12-0

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-methylbutyl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C12H17NO3/c1-8(2)5-6-16-12(15)10-4-3-9(13)7-11(10)14/h3-4,7-8,14H,5-6,13H2,1-2H3

InChI Key

KMXSSAQNOOIKRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=C(C=C(C=C1)N)O

Origin of Product

United States

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